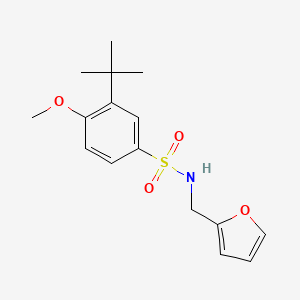

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-16(2,3)14-10-13(7-8-15(14)20-4)22(18,19)17-11-12-6-5-9-21-12/h5-10,17H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPNLMCEKKFENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the sulfonamide with a furan-2-ylmethyl halide in the presence of a base.

Addition of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide ():

- Structural Differences : Chlorine replaces the tert-butyl group at the 3-position, and a thiophen-2-ylmethyl group is added to the nitrogen.

- Implications : The chloro group is electron-withdrawing, reducing electron density on the benzene ring compared to the electron-donating tert-butyl group. The thiophene moiety introduces sulfur-based aromaticity, which may alter π-π stacking interactions and metabolic stability compared to the furan derivative .

4-tert-butylbenzenesulfonamide derivatives (e.g., Bosentan Related Compound A, ):

- Structural Differences : The tert-butyl group is at the 4-position instead of the 3-position.

- Implications : Positional isomerism affects steric hindrance and electronic distribution. The 4-tert-butyl configuration may enhance planarity, improving binding to flat enzymatic pockets, whereas the 3-tert-butyl group in the target compound creates a bulkier, more three-dimensional structure .

Functional Group Variations

- N-[3-(4-bromo-2-methylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide (): Structural Differences: Incorporates a quinoxaline-aniline system and a bromo substituent.

- 3-amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide (): Structural Differences: Features amino and cyclohexylamino groups instead of methoxy and furan-2-ylmethyl. Implications: Amino groups enhance hydrogen-bonding interactions and basicity, which could improve solubility but reduce metabolic stability compared to the methoxy group’s electron-donating effects .

Biological Activity

3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is . The compound features a sulfonamide group, a furan moiety, and a tert-butyl substituent, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects. Key areas of investigation include:

- Anticancer Activity : Similar compounds with methoxybenzene and furan groups have demonstrated significant anticancer properties by inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties, which may be relevant to the activity of this compound in inflammatory models.

- Antimicrobial Properties : There is evidence that sulfonamide derivatives exhibit antimicrobial activity, making them potential candidates for treating infections.

The mechanisms through which 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide exerts its effects may include:

- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to bind to the colchicine site on tubulin, thereby inhibiting microtubule formation which is crucial for cell division .

- Modulation of Cytokine Production : Some studies indicate that related compounds can influence cytokine levels, which may play a role in their anti-inflammatory effects.

Anticancer Studies

A study evaluating the anticancer properties of methoxybenzene derivatives reported that compounds with similar structural features effectively inhibited the growth of various cancer cell lines. These compounds induced cell cycle arrest and apoptosis in vitro, demonstrating their potential as anticancer agents .

Anti-inflammatory Research

Research into sulfonamide derivatives has shown that they can significantly reduce inflammation in animal models. For instance, compounds were tested for their ability to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.